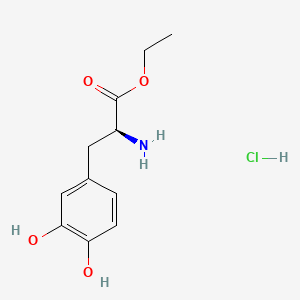

Etilevodopa hydrochloride

Descripción

Propiedades

IUPAC Name |

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQFXVIIFKVRCK-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Etilevodopa Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilevodopa hydrochloride is an ethyl ester prodrug of levodopa, developed to address some of the pharmacokinetic challenges associated with standard levodopa therapy in the management of Parkinson's disease.[1][2][3] Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of the neurotransmitter dopamine in the brain. Levodopa, the metabolic precursor to dopamine, remains the cornerstone of treatment, as it can cross the blood-brain barrier, whereas dopamine cannot.[4][5] However, levodopa's low aqueous solubility and variable gastrointestinal absorption can lead to motor fluctuations in patients.[6][7] Etilevodopa was designed to overcome these limitations through its enhanced solubility, aiming for a more rapid and consistent delivery of levodopa.[6][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.

Core Mechanism of Action

The therapeutic action of this compound is a multi-step process that begins with its administration and culminates in the stimulation of dopamine receptors within the central nervous system. This process can be broken down into three key phases: absorption and hydrolysis, central conversion to dopamine, and interaction with dopaminergic signaling pathways.

Enhanced Solubility, Absorption, and Hydrolysis

A primary advantage of this compound is its significantly greater aqueous solubility compared to levodopa.[6][9] This property allows it to dissolve more readily in the gastric environment.[6] Etilevodopa passes through the stomach intact and is then rapidly hydrolyzed by non-specific esterases in the duodenum to yield levodopa and ethanol.[1][2] This rapid conversion and subsequent absorption of levodopa from the small intestine leads to a faster onset of action, as evidenced by a shorter time to reach maximum plasma concentration (tmax) of levodopa compared to conventional levodopa formulations.[6][8]

Central Conversion to Dopamine

Following its absorption into the bloodstream as levodopa, the molecule is transported across the blood-brain barrier via the large neutral amino acid (LNAA) transporter.[10] Once in the brain, levodopa is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[4][10] To maximize the amount of levodopa that reaches the brain, etilevodopa is typically co-administered with a peripheral AADC inhibitor, such as carbidopa. Carbidopa prevents the premature conversion of levodopa to dopamine in the peripheral circulation, thereby increasing the bioavailability of levodopa for the central nervous system and reducing peripheral side effects like nausea.[1][6]

Dopaminergic Signaling Pathway

The newly synthesized dopamine in the striatum is released into the synaptic cleft and binds to post-synaptic dopamine receptors (D1 and D2 families), initiating a cascade of intracellular signaling events that ultimately leads to the alleviation of the motor symptoms of Parkinson's disease.[11][5] The metabolism of dopamine in the brain is regulated by enzymes such as monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT).[12]

Quantitative Data

The following tables summarize the key quantitative data comparing this compound and levodopa.

Table 1: Physicochemical Properties

| Property | This compound | Levodopa | Reference(s) |

| Aqueous Solubility | 120-125 mg/mL | Low | [8] |

| Molecular Weight | 261.70 g/mol | 197.19 g/mol |

Table 2: Comparative Pharmacokinetic Parameters of Levodopa after Administration of Etilevodopa/Carbidopa vs. Levodopa/Carbidopa

| Parameter | Etilevodopa/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) | Reference(s) |

| tmax (Time to Peak Concentration) | ~30 minutes | 54 minutes | [6] |

| Cmax (Peak Plasma Concentration) | 2.3 - 2.7 µg/mL | 2.3 - 2.7 µg/mL | [6] |

| AUC (Area Under the Curve) 0-45 min | Significantly greater than levodopa | - | [6] |

| AUC 0-1 hour | Significantly greater than levodopa | - | [6] |

| AUC 0-2 hours | Significantly greater than levodopa | - | [6] |

Experimental Protocols

This section details the methodologies for key experiments relevant to understanding the mechanism of action of this compound.

Determination of Levodopa Plasma Concentration by HPLC

Objective: To quantify the concentration of levodopa in human plasma following administration of etilevodopa or levodopa.

Methodology:

-

Sample Preparation:

-

Collect blood samples in heparinized tubes at specified time points post-drug administration.

-

Centrifuge the blood samples to separate the plasma.

-

To 200 µL of plasma, add an internal standard (e.g., methyldopa).

-

Precipitate plasma proteins by adding a precipitating agent (e.g., perchloric acid).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

HPLC System: A standard high-performance liquid chromatography system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB C18).

-

Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 20 mM KH₂PO₄, pH 2.5) and an organic solvent (e.g., methanol) in a 95:5 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 230 nm.

-

Quantification: Generate a standard curve using known concentrations of levodopa. The concentration of levodopa in the plasma samples is determined by comparing the peak area of levodopa to that of the internal standard and interpolating from the standard curve.

-

In Vitro Enzymatic Hydrolysis of Levodopa Esters

Objective: To determine the rate of hydrolysis of a levodopa ester (such as etilevodopa) in a biological matrix.

Methodology:

-

Reaction Setup:

-

Prepare a stock solution of the levodopa ester in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The reaction is initiated by adding the levodopa ester stock solution to the pre-warmed buffer containing the enzyme source (e.g., human plasma or a purified esterase like porcine liver esterase).

-

The final concentration of the ester is typically in the micromolar range.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with constant shaking.

-

-

Sampling and Analysis:

-

At various time points, withdraw aliquots of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding a stopping solution (e.g., a strong acid or an organic solvent).

-

Analyze the samples using a suitable analytical method, such as HPLC, to measure the decrease in the concentration of the parent ester and the increase in the concentration of levodopa over time.

-

-

Data Analysis:

-

Plot the concentration of the remaining ester against time.

-

Determine the rate of hydrolysis, which can be expressed as a half-life (t₁/₂) or a rate constant (k), by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

-

Assessment of Motor Function in a Randomized Controlled Trial

Objective: To evaluate the efficacy of etilevodopa in improving motor function in patients with Parkinson's disease.

Methodology:

-

Study Design: A double-blind, randomized, comparative clinical trial.

-

Patient Population: Patients with Parkinson's disease experiencing motor fluctuations, such as "delayed on" or "wearing off" phenomena.

-

Intervention: Patients are randomized to receive either etilevodopa/carbidopa or standard levodopa/carbidopa for a specified treatment period (e.g., 18 weeks).

-

Outcome Measures:

-

Primary Outcome: Change from baseline in the total daily "on" time, as recorded by patients in home diaries. "On" time is the period when the medication is effective and motor symptoms are well-controlled.

-

Secondary Outcomes:

-

Change in "off" time (period of poor motor control).

-

Frequency of "dose failures" (doses that do not provide a therapeutic benefit).

-

Unified Parkinson's Disease Rating Scale (UPDRS) scores to assess the severity of motor and non-motor symptoms.

-

-

-

Data Analysis: Statistical comparison of the changes in outcome measures between the two treatment groups.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action of this compound.

Caption: Metabolic pathway of this compound.

Caption: Dopamine signaling pathway at the synapse.

Caption: Workflow of a randomized controlled trial for etilevodopa.

Conclusion

This compound represents a rational prodrug approach to enhance the delivery of levodopa to the central nervous system. Its primary mechanism of action is centered on its improved solubility, which facilitates a more rapid absorption of levodopa compared to its parent compound. Once absorbed, it follows the well-established metabolic pathway of levodopa to dopamine, thereby replenishing depleted dopamine levels in the brains of individuals with Parkinson's disease. While clinical trials have demonstrated the pharmacokinetic advantages of etilevodopa, translating this into superior clinical efficacy for motor fluctuations has been challenging.[7] Nevertheless, the study of etilevodopa provides valuable insights into the complexities of drug delivery to the brain and the ongoing efforts to optimize therapies for neurodegenerative disorders. Further research may explore its utility in specific patient populations or in combination with other therapeutic agents.

References

- 1. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unique Hydrolysis of an Ester-Type Prodrug of Levodopa in Human Plasma: Relay-Type Role Sharing between Alpha-1 Acid Glycoprotein and Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resource.aminer.org [resource.aminer.org]

- 9. researchgate.net [researchgate.net]

- 10. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol of a randomised delayed-start double-blind placebo-controlled multi-centre trial for Levodopa in EArly Parkinson's disease: the LEAP-study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Studies of Etilevodopa Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Etilevodopa hydrochloride, a prodrug of Levodopa developed for the potential treatment of Parkinson's disease. This document synthesizes available data on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology, with a focus on presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways and workflows.

Core Concepts: Mechanism of Action

This compound is the ethyl ester of Levodopa. Its primary mechanism of action is to serve as a more soluble and rapidly absorbed precursor to Levodopa.[1] In the gastrointestinal tract, particularly the duodenum, Etilevodopa is rapidly hydrolyzed by non-specific esterases into Levodopa and ethanol.[1] Levodopa is then absorbed into the bloodstream and can cross the blood-brain barrier. In the brain, Levodopa is decarboxylated to dopamine, the neurotransmitter depleted in Parkinson's disease. This conversion to dopamine is the ultimate basis of its therapeutic effect.[1]

Pharmacokinetics

Preclinical studies in rats have demonstrated the rapid and extensive conversion of Etilevodopa to Levodopa. Following oral administration of Etilevodopa, plasma levels of the parent compound are negligible, while Levodopa concentrations rise quickly.[2]

Table 1: Pharmacokinetic Parameters of Levodopa in Rats Following Administration of Levodopa or Etilevodopa

| Parameter | Levodopa (250 mg/kg, i.p.) | Etilevodopa (325 mg/kg, i.p.) | Etilevodopa (Oral) |

| Tmax (plasma Levodopa) | Not Specified | 0.5 - 1 hour | 7 - 8 minutes |

| Cmax (plasma Levodopa) | Similar to Etilevodopa | Similar to Levodopa | Not Specified |

| AUC (plasma Levodopa) | Not Specified | Not Specified | Not Specified |

Pharmacodynamics: Efficacy in a Preclinical Model of Parkinson's Disease

The efficacy of Etilevodopa has been evaluated in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease. This model mimics the dopamine depletion seen in human patients.

In these studies, administration of Etilevodopa alone (325 mg/kg) or in combination with a decarboxylase inhibitor like carbidopa (65 mg/kg Etilevodopa with 10 mg/kg carbidopa) resulted in a significant elevation of striatal L-DOPA and dopamine levels.[2] Notably, when administered subcutaneously, Etilevodopa led to more sustained elevations in these neurotransmitters compared to intraperitoneal administration.[2] In rats with unilateral 6-OHDA lesions, Etilevodopa at doses of 25 or 50 mg/kg (s.c.) was shown to induce contralateral rotations, a standard behavioral measure of dopaminergic drug efficacy in this model.[2]

Toxicology

Comprehensive preclinical toxicology data, including specific LD50 and NOAEL values for this compound, are not widely available in the public literature. However, general toxicological information can be inferred from the known profile of its active metabolite, Levodopa, and from safety data sheets for Etilevodopa.

Table 2: Summary of Toxicological Data for this compound and Levodopa

| Substance | Parameter | Value | Species | Route | Reference |

| Etilevodopa | GHS Classification | Acute Toxicity 4 (Oral), Serious Eye Irritation 2 | N/A | Oral, Eye | [3] |

| Levodopa | NOAEL (Fertility) | 100 mg/kg/day | Rat | Oral | [4] |

| Levodopa | LOAEL (Developmental) | 10 mg/kg/day | Rat | Oral | [5] |

| Levodopa | LOAEL (Developmental) | 125 mg/kg/day | Rabbit | Oral | [4][5] |

Experimental Protocols

In Vitro Hydrolysis of this compound

This protocol provides a general framework for assessing the enzymatic hydrolysis of Etilevodopa to Levodopa in a simulated biological matrix.

Objective: To determine the rate and extent of Etilevodopa hydrolysis to Levodopa in the presence of esterases.

Materials:

-

This compound

-

Levodopa standard

-

Phosphate buffered saline (PBS), pH 7.4

-

Porcine liver esterase (or other relevant esterase preparation)

-

HPLC system with a suitable column and detector for Levodopa quantification

-

Incubator or water bath at 37°C

-

Reaction tubes

-

Quenching solution (e.g., acetonitrile or perchloric acid)

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of this compound and Levodopa standard in a suitable solvent (e.g., methanol or water).

-

Prepare a working solution of porcine liver esterase in PBS.

-

-

Incubation:

-

In a reaction tube, combine PBS and the esterase solution. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding a known concentration of the this compound stock solution.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant for the concentration of Levodopa using a validated HPLC method.

-

-

Data Analysis:

-

Construct a standard curve for Levodopa.

-

Calculate the concentration of Levodopa formed at each time point.

-

Determine the rate of hydrolysis of Etilevodopa.

-

6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) of rats to induce a severe lesion of the nigrostriatal dopamine pathway.

Objective: To create a rat model of Parkinson's disease for the evaluation of potential therapeutic agents like Etilevodopa.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

6-Hydroxydopamine hydrochloride

-

Ascorbic acid

-

Sterile saline (0.9%)

-

Desipramine hydrochloride (to protect noradrenergic neurons)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Surgical instruments

-

Sutures or wound clips

Procedure:

-

Animal Preparation:

-

Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.

-

Anesthetize the rat and place it in the stereotaxic frame.

-

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Identify bregma and lambda for stereotaxic coordination.

-

Drill a small burr hole in the skull over the target injection site.

-

-

6-OHDA Injection:

-

Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 2 µL of saline with 0.02% ascorbic acid).

-

Lower the Hamilton syringe needle to the stereotaxic coordinates for the MFB (e.g., Anteroposterior: -4.4 mm, Mediolateral: +1.2 mm, Dorsoventral: -7.8 mm from dura).

-

Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min).

-

Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

-

-

Post-Operative Care:

-

Suture the scalp incision.

-

Provide post-operative analgesia and monitor the animal's recovery, including body weight and general health.

-

Allow at least 2-3 weeks for the lesion to fully develop before behavioral testing.

-

Visualizations

Experimental Workflow

Caption: Workflow for evaluating Etilevodopa in the 6-OHDA rat model.

Dopamine Receptor Signaling Pathway

Caption: Simplified Dopamine D1 and D2 receptor signaling pathways.

References

Etilevodopa Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilevodopa hydrochloride, the ethyl ester prodrug of the cornerstone anti-Parkinson's agent Levodopa, offers significant pharmacokinetic advantages over its parent compound. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key biological pathways are visualized using diagrams to facilitate understanding for researchers and drug development professionals in the field of neuroscience and neurodegenerative diseases.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[1] Its enhanced solubility compared to Levodopa is a key characteristic, contributing to its improved absorption profile.[2] The chemical and physical properties are summarized in the table below. It is important to note that some reported values, particularly for the melting point and aqueous solubility, show variability across different sources.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | [3] |

| Synonyms | Levodopa ethyl ester hydrochloride, L-DOPA ethyl ester hydrochloride | [3] |

| CAS Number | 39740-30-2 | [4] |

| Molecular Formula | C₁₁H₁₆ClNO₄ | [3] |

| Molecular Weight | 261.70 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Melting Point | 240 °C (Note: Source provides a conflicting molecular formula of C₁₂H₁₈ClNO₄) | [1] |

| Solubility | - Water: 125 mg/mL (ultrasonication may be required) - PBS: 25 mg/mL - DMSO: Soluble | [2] |

| pKa | Data not available |

Mechanism of Action and Signaling Pathway

This compound functions as a prodrug of Levodopa, the direct precursor to the neurotransmitter dopamine.[2] Its mechanism of action involves a two-step conversion process, followed by the engagement of dopamine signaling pathways in the central nervous system.

Hydrolysis to Levodopa

Following oral administration, this compound is rapidly hydrolyzed in the gastrointestinal tract, primarily in the intestine, by non-specific carboxylesterases to yield Levodopa and ethanol.[2][5] This enzymatic conversion is a critical step, as the ester linkage enhances the molecule's solubility and absorption compared to Levodopa.[2]

Conversion to Dopamine and Neuronal Signaling

The newly formed Levodopa is then transported across the blood-brain barrier, a feat that dopamine itself cannot efficiently achieve. Within dopaminergic neurons, Levodopa is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to form dopamine.[6][7] This newly synthesized dopamine is then packaged into synaptic vesicles and released into the synaptic cleft, where it can bind to and activate dopamine receptors on postsynaptic neurons.[8][9]

The downstream signaling cascade depends on the type of dopamine receptor activated. The two main families are D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which are G-protein coupled receptors (GPCRs) that mediate opposing effects on adenylyl cyclase.[10][11][12]

-

D1-like receptor activation: Stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA).[11][13]

-

D2-like receptor activation: Inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[11][13]

This modulation of cAMP levels and PKA activity influences the phosphorylation of various downstream targets, ultimately affecting neuronal excitability and gene expression.

Caption: Metabolic conversion and signaling pathway of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the characterization of this compound, based on methodologies reported for L-dopa esters.[14]

In Vitro Chemical Hydrolysis

Objective: To determine the rate of non-enzymatic hydrolysis of this compound.

Methodology:

-

Prepare a stock solution of this compound in an appropriate buffer (e.g., 0.05 M phosphate buffer, pH 7.4).

-

Incubate the solution at a constant temperature (e.g., 37°C) in a shaking water bath.

-

At specified time intervals, withdraw aliquots of the solution.

-

Stop the reaction by adding a suitable quenching agent (e.g., acid).

-

Analyze the concentration of remaining this compound and the formed Levodopa using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the rate of hydrolysis from the change in concentration over time.

In Vitro Enzymatic Hydrolysis

Objective: To evaluate the enzymatic conversion of this compound to Levodopa in a biological matrix.

Methodology:

-

Prepare a solution of this compound in a biological matrix (e.g., human plasma, intestinal homogenate).

-

Incubate the mixture at 37°C.

-

At various time points, collect samples and stop the enzymatic reaction (e.g., by protein precipitation with acetonitrile).

-

Centrifuge the samples to remove precipitated proteins.

-

Analyze the supernatant for the concentrations of this compound and Levodopa by HPLC.

-

The rate of enzymatic hydrolysis can be determined by subtracting the rate of chemical hydrolysis (determined separately) from the total observed hydrolysis rate.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Etilevodopa (hydrochloride) (Standard) by MedChem Express, Cat. No. HY-116016AR-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. l-dopa-induced dopamine synthesis and oxidative stress in serotonergic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 13. Insights & FAQs | What is the Difference Between D1 and D2 Receptors? [celtarys.com]

- 14. Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Etilevodopa Hydrochloride: A Technical Guide to a Levodopa Prodrug for Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of etilevodopa hydrochloride, an ethyl ester prodrug of levodopa developed to enhance the therapeutic management of Parkinson's disease. This document details its mechanism of action, physicochemical properties, pharmacokinetic profile, and clinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain. Levodopa, the metabolic precursor to dopamine, remains the most effective treatment for the motor symptoms of PD.[1][2] However, levodopa's therapeutic window can narrow over time, and its poor solubility and variable gastrointestinal absorption can lead to motor fluctuations, such as "wearing-off" and "delayed-on" phenomena.[3][4]

This compound was designed as a prodrug to overcome some of the limitations of conventional levodopa.[5][6] As the ethyl ester of levodopa, it exhibits significantly greater aqueous solubility.[5][7] This property allows for more rapid dissolution in the stomach and faster passage to the small intestine, where it is quickly hydrolyzed by ubiquitous esterases back into levodopa for absorption.[3][8] The hydrochloride salt form enhances the compound's stability and handling characteristics for pharmaceutical formulations.[6] The intended therapeutic benefit is a more predictable and rapid onset of action compared to standard levodopa, potentially reducing "off" time for patients with PD.[3]

Physicochemical and Pharmacokinetic Profile

The enhanced solubility of this compound is a key physicochemical characteristic that underpins its pharmacokinetic advantages.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride | [6] |

| Molecular Formula | C₁₁H₁₆ClNO₄ | [6] |

| Molecular Weight | 261.70 g/mol | [6] |

| CAS Number | 39740-30-2 | [6] |

| Aqueous Solubility | 120 mg/mL | [5] |

| Solubility in PBS | 25 mg/mL (95.53 mM) | [8] |

| Appearance | Solid | [7] |

Pharmacokinetics

Clinical studies have demonstrated that etilevodopa achieves a more rapid delivery of levodopa into the systemic circulation compared to standard levodopa formulations.[3]

| Parameter | Etilevodopa/Carbidopa | Levodopa/Carbidopa | Reference |

| Mean Levodopa Tmax (minutes) | ~30 | 54 | [3] |

| Mean Levodopa Cmax (µg/mL) | 2.3 - 2.7 (significantly greater with swallowed tablets) | 2.3 - 2.7 | [3] |

| Levodopa AUC (0-45 min) | Significantly greater | - | [3] |

| Levodopa AUC (0-1 hr & 0-2 hr) | Significantly greater (with swallowed tablets) | - | [3] |

Clinical Efficacy

While the pharmacokinetic profile of etilevodopa demonstrates a faster delivery of levodopa, clinical trials on its efficacy in reducing motor fluctuations have yielded mixed results.

| Outcome Measure | Etilevodopa-Carbidopa Group | Levodopa-Carbidopa Group | P-value | Reference |

| Reduction in Mean Total Daily "Time to On" (TTON) (hours) | 0.58 | 0.79 | 0.24 | [9] |

| Improvement in Total Daily "Off" Time (hours) | -0.85 | -0.87 | - | [9] |

Despite the pharmacokinetic advantages, one study found no significant improvement in the time to "on," response failures, or "off" time compared with levodopa.[9]

Signaling Pathway and Metabolic Conversion

Etilevodopa exerts its therapeutic effect by being converted to dopamine in the brain. The following diagram illustrates this metabolic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

This protocol is based on the general method of esterification of levodopa using thionyl chloride in ethanol.[10]

Materials:

-

Levodopa

-

Absolute Ethanol (EtOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend Levodopa in absolute ethanol.

-

Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the cooled and stirring suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Reflux: After the addition of thionyl chloride is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Crystallization: To the resulting residue, add diethyl ether to induce crystallization of the this compound salt.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities. Dry the product under vacuum to obtain pure this compound.

In Vitro Enzymatic Hydrolysis Assay

This protocol is adapted from general procedures for esterase-mediated hydrolysis.[11][12]

Materials:

-

This compound

-

Porcine Liver Esterase (PLE)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (if needed for stock solution)

-

Incubator or water bath at 37°C

-

HPLC system with a suitable column for separation of etilevodopa and levodopa

-

Acetonitrile or other suitable quenching solvent

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in PBS (or a minimal amount of DMSO, ensuring the final DMSO concentration in the reaction is low, e.g., <1%).

-

Prepare a fresh solution of porcine liver esterase in PBS.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the this compound solution and the porcine liver esterase solution. The final concentrations should be optimized based on preliminary experiments (e.g., etilevodopa at 10-50 µM and an enzyme-to-substrate ratio of 1:10 to 1:100 w/w).

-

Include a control sample without the enzyme to account for non-enzymatic hydrolysis.

-

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the enzymatic reaction by adding a cold quenching solvent, such as acetonitrile. This will precipitate the enzyme and stop the reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.

-

HPLC Analysis: Analyze the supernatant by HPLC to quantify the concentrations of both etilevodopa and the product, levodopa.

-

Data Analysis: Plot the concentration of etilevodopa remaining and levodopa formed over time to determine the rate of hydrolysis.

In Vivo Parkinson's Disease Animal Model and Drug Administration

This protocol describes the creation of a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease and subsequent administration of etilevodopa.[1][13][14]

Materials:

-

Male Sprague-Dawley or Wistar rats

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Saline (0.9% NaCl) with 0.02% ascorbic acid (to prevent 6-OHDA oxidation)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe

-

This compound for administration

-

Vehicle for drug administration (e.g., saline)

-

Behavioral testing apparatus (e.g., rotarod, cylinder test)

Procedure:

-

6-OHDA Lesioning:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Prepare a fresh solution of 6-OHDA in saline with ascorbic acid.

-

Perform a unilateral stereotaxic injection of the 6-OHDA solution into the medial forebrain bundle (MFB) or the striatum. The coordinates will need to be determined based on a rat brain atlas.

-

Inject the 6-OHDA solution slowly (e.g., 1 µL/minute) and leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.

-

-

Post-Operative Care and Lesion Confirmation:

-

Provide appropriate post-operative care, including analgesics and easy access to food and water.

-

Allow the animals to recover for a period of 2-3 weeks for the lesion to fully develop.

-

Confirm the extent of the dopaminergic lesion through behavioral testing, such as apomorphine- or amphetamine-induced rotations, or post-mortem analysis of tyrosine hydroxylase (TH) immunoreactivity in the striatum and substantia nigra.

-

-

Etilevodopa Administration:

-

Prepare a solution of this compound in the chosen vehicle.

-

Administer the etilevodopa solution to the lesioned rats via the desired route (e.g., oral gavage, subcutaneous injection).

-

Include a vehicle-treated control group of lesioned animals.

-

-

Behavioral Assessment:

-

At specified time points after drug administration, assess the motor function of the rats using behavioral tests such as the rotarod test (for motor coordination and balance) or the cylinder test (for forelimb akinesia).

-

-

Data Analysis:

-

Compare the behavioral performance of the etilevodopa-treated group with the vehicle-treated group to determine the efficacy of the prodrug in reversing the motor deficits induced by the 6-OHDA lesion.

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a levodopa prodrug like etilevodopa.

References

- 1. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 2. The Long-Term Impact of Levodopa/Carbidopa Intestinal Gel on ‘Off’-time in Patients with Advanced Parkinson’s Disease: … [ouci.dntb.gov.ua]

- 3. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Managing "Off" Time in Parkinson's | Parkinson's Foundation [parkinson.org]

- 5. targetmol.com [targetmol.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Portico [access.portico.org]

- 11. researchgate.net [researchgate.net]

- 12. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Etilevodopa Hydrochloride for Parkinson's Disease Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilevodopa hydrochloride, the ethyl ester prodrug of levodopa, was developed as a potential treatment for Parkinson's disease to address some of the pharmacokinetic limitations of standard levodopa therapy. This technical guide provides an in-depth overview of etilevodopa, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. The document includes a summary of quantitative data from key clinical trials, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the striatum. Levodopa, the metabolic precursor of dopamine, remains the most effective symptomatic treatment for PD.[1][2] However, long-term levodopa therapy is often complicated by motor fluctuations, such as "wearing-off" phenomena and dyskinesias, which are linked to the drug's short plasma half-life and erratic gastrointestinal absorption.[3][4]

Etilevodopa was designed as a prodrug of levodopa to enhance its solubility and improve its absorption profile.[5][6] As the ethyl ester of levodopa, this compound is more soluble than the parent drug, which may lead to more consistent and rapid absorption from the gastrointestinal tract.[5][7]

Mechanism of Action

Etilevodopa is an inert compound that is readily absorbed and then rapidly hydrolyzed by ubiquitous esterases in the gastrointestinal tract and blood to yield levodopa and ethanol.[8] Levodopa then crosses the blood-brain barrier, where it is decarboxylated to dopamine, replenishing the depleted stores of this neurotransmitter in the striatum and alleviating the motor symptoms of Parkinson's disease.[6] To minimize the peripheral conversion of levodopa to dopamine and its associated side effects, etilevodopa is co-administered with a peripheral dopa decarboxylase inhibitor, such as carbidopa.[5]

Signaling Pathway of Dopamine in the Striatum

The therapeutic effects of levodopa are mediated through the activation of dopamine receptors in the striatum, primarily the D1 and D2 receptors, which are G-protein coupled receptors that modulate neuronal excitability and signaling.

Pharmacokinetic Profile

A key rationale for the development of etilevodopa was its potential for improved pharmacokinetic properties compared to levodopa. A clinical study by Djaldetti et al. (2003) compared the pharmacokinetics of etilevodopa/carbidopa with standard levodopa/carbidopa in patients with Parkinson's disease and motor fluctuations.[7]

Experimental Protocol: Pharmacokinetic Study

-

Study Design: An open-label, randomized, four-way crossover study.[7]

-

Participants: 29 patients with Parkinson's disease experiencing response fluctuations.[7]

-

Interventions: Single doses of four treatments were administered:

-

Swallowed etilevodopa/carbidopa tablets.

-

Etilevodopa/carbidopa tablets dissolved in water.

-

Etilevodopa oral solution with carbidopa tablets.

-

Standard levodopa/carbidopa tablets.[7]

-

-

Pharmacokinetic Sampling: Blood samples were collected at baseline and at intervals up to 240 minutes after drug administration.[7]

-

Analytical Method: Plasma concentrations of levodopa, etilevodopa, and carbidopa were measured using high-performance liquid chromatography (HPLC).[3]

Quantitative Pharmacokinetic Data

| Parameter | Etilevodopa/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) | p-value |

| Levodopa Tmax (minutes) | ~30 | 54 | <0.05 |

| Levodopa Cmax (µg/mL) | 2.7 | 2.3 | <0.05 |

| Levodopa AUC (0-45 min) | Significantly Greater | - | <0.05 |

| Levodopa AUC (0-1 hr) | Significantly Greater | - | <0.05 |

| Levodopa AUC (0-2 hr) | Significantly Greater | - | <0.05 |

| Data from Djaldetti et al., 2003.[7] |

Clinical Efficacy and Safety

A major clinical trial by Blindauer et al. (2006) evaluated the efficacy, safety, and tolerability of etilevodopa in Parkinson's disease patients with motor fluctuations.[5]

Experimental Protocol: Efficacy and Safety Trial

-

Study Design: A double-blind, randomized, comparative clinical trial.[5]

-

Participants: 327 patients with Parkinson's disease who experienced a total daily "time to on" (TTON) of at least 90 minutes after levodopa dosing.[5]

-

Intervention: Patients were treated with either etilevodopa-carbidopa or levodopa-carbidopa for 18 weeks.[5]

-

Primary Outcome Measure: The change from baseline in the total daily TTON, as measured by patient home diaries.[5]

-

Secondary Outcome Measures: Included changes in response failures and total daily "off" time.[5]

Experimental Workflow: Efficacy and Safety Trial

Quantitative Efficacy and Safety Data

Efficacy Results

| Outcome Measure | Etilevodopa-Carbidopa Group | Levodopa-Carbidopa Group | p-value |

| Change in Mean Total Daily TTON (hours) | -0.58 | -0.79 | 0.24 |

| Change in Response Failures (%) | -6.82 | -4.69 | 0.20 |

| Change in Total Daily "Off" Time (hours) | -0.85 | -0.87 | Not Significant |

| Data from Blindauer et al., 2006.[5] |

Safety Profile

The safety profile of etilevodopa/carbidopa was found to be comparable to that of levodopa/carbidopa.[7] Adverse events associated with levodopa therapy can include nausea, dizziness, headache, insomnia, and dyskinesia.[6]

Discussion and Conclusion

This compound was developed as a prodrug of levodopa with the aim of improving its pharmacokinetic profile and providing more consistent therapeutic effects in patients with Parkinson's disease. Clinical studies confirmed that etilevodopa has greater solubility and a shorter time to maximum levodopa concentration compared to standard levodopa.[7]

Despite these pharmacokinetic advantages, a large, randomized controlled trial did not demonstrate a significant improvement in clinical outcomes, such as "time to on," response failures, or "off" time, when compared to standard levodopa-carbidopa therapy.[5] The reasons for this discrepancy between pharmacokinetic and clinical findings are not fully understood but may relate to the complex pathophysiology of motor fluctuations in advanced Parkinson's disease.

While etilevodopa did not ultimately demonstrate superior clinical efficacy to warrant its marketing for Parkinson's disease, the research and development of this compound provided valuable insights into the challenges of improving levodopa delivery and managing motor complications in this patient population. Further research into novel formulations and delivery systems for levodopa continues to be an important area of investigation in the field of Parkinson's disease therapeutics.[3]

References

- 1. Ocular Penetrance and Safety of the Dopaminergic Prodrug Etilevodopa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol of a randomised delayed-start double-blind placebo-controlled multi-centre trial for Levodopa in EArly Parkinson’s disease: the LEAP-study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. researchgate.net [researchgate.net]

- 8. LEVODOPA/CARBIDOPA oral | MSF Medical Guidelines [medicalguidelines.msf.org]

Etilevodopa Hydrochloride: A Technical Guide to Enhancing Solubility and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etilevodopa hydrochloride, the ethyl ester prodrug of levodopa, represents a strategic approach to overcoming the solubility and bioavailability challenges associated with standard levodopa therapy in the management of Parkinson's disease. Levodopa's poor solubility can lead to erratic absorption and delayed onset of action. This compound was designed to enhance aqueous solubility, facilitate more rapid gastrointestinal transit, and ultimately provide a more predictable pharmacokinetic profile. This technical guide provides an in-depth overview of the physicochemical properties, formulation strategies, and bioanalytical methodologies related to this compound, with a focus on its solubility and bioavailability enhancement.

Introduction to this compound

This compound is the hydrochloride salt of the ethyl ester of levodopa. This modification transiently masks the carboxylic acid group of levodopa, increasing its solubility in the acidic environment of the stomach.[1][2] Upon entering the duodenum, etilevodopa is rapidly hydrolyzed by nonspecific esterases present in the intestinal tract, releasing levodopa and ethanol.[3] The liberated levodopa is then absorbed into the bloodstream.[3] This prodrug strategy aims to improve the dissolution of the administered compound, leading to a faster passage to the small intestine and a shortened time to reach maximum plasma concentrations of levodopa.[3]

Physicochemical Properties and Solubility

The key advantage of this compound lies in its enhanced solubility compared to levodopa. This is particularly relevant in the acidic environment of the stomach, where levodopa's solubility is limited.

Table 1: Solubility Data of this compound

| Solvent | Solubility | Molar Concentration | Conditions |

| Water (H₂O) | 120 mg/mL | 458.54 mM | Sonication recommended |

| Phosphate-Buffered Saline (PBS) | 25 mg/mL | 95.53 mM | Ultrasonic treatment may be needed |

Bioavailability Enhancement Strategies

The primary mechanism for the enhanced bioavailability of levodopa from this compound is the prodrug approach itself, which improves solubility and absorption. Formulation strategies further build upon this inherent advantage.

Prodrug Strategy

By converting levodopa into its ethyl ester hydrochloride salt, the molecule's physicochemical properties are altered to favor dissolution in the gastrointestinal tract. This leads to a more rapid presentation of the drug to the absorptive surfaces of the small intestine.

Formulation Approaches

Dispersible tablet formulations have been explored for etilevodopa to ensure rapid disintegration and dissolution upon administration.

Table 2: Example of a Dispersible Tablet Formulation for L-DOPA Ethyl Ester (Etilevodopa)

| Component | Amount per Tablet (mg) | Percentage by Weight (%) |

| L-DOPA Ethyl Ester | 114 | 29.7 |

| Carbidopa | 27 | 7.0 |

| Microcrystalline Cellulose | 214 | 55.7 |

| Starch | 21 | 5.5 |

| Magnesium Stearate | 8.0 | 2.1 |

| Total | 384 | 100 |

Experimental Protocols

In Vitro Dissolution Testing

This protocol provides a general framework for assessing the dissolution of this compound tablets, based on USP guidelines.

Objective: To determine the rate and extent of this compound release from a solid dosage form in different pH media, simulating the gastrointestinal tract.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Media:

-

0.1 N HCl (pH 1.2) to simulate gastric fluid

-

Phosphate buffer (pH 4.5)

-

Phosphate buffer (pH 6.8) to simulate intestinal fluid

Procedure:

-

Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C.

-

Place one tablet in each vessel.

-

Rotate the paddle at a specified speed (e.g., 50 rpm).

-

Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed medium.

-

Filter the samples and analyze for etilevodopa and levodopa content using a validated HPLC method.

Quantification by High-Performance Liquid Chromatography (HPLC)

This is a representative HPLC method for the simultaneous quantification of etilevodopa and its active metabolite, levodopa, in plasma.

Instrumentation:

-

HPLC system with a UV or electrochemical detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of phosphate buffer (e.g., 50 mM KH₂PO₄, pH adjusted to 2.3-3.0) and an organic modifier like acetonitrile or methanol.

-

Flow Rate: 1.0 - 1.5 mL/min

-

Detection: UV detection at 280 nm.

-

Injection Volume: 20 µL

Sample Preparation (Plasma):

-

To a plasma sample, add a protein precipitating agent (e.g., perchloric acid or acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Filter the supernatant and inject it into the HPLC system.

In Vivo Pharmacokinetic Study in a Preclinical Model (Rat)

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of this compound in rats.

Animals: Male Sprague-Dawley rats (250-300 g)

Dosing:

-

Administer this compound orally (e.g., by gavage) at a specified dose. A comparator group receiving an equimolar dose of levodopa should be included.

-

The drug can be formulated in a suitable vehicle, such as water or a methylcellulose suspension.

Blood Sampling:

-

Collect blood samples (e.g., 0.2 mL) from the tail vein or via a cannula at pre-dose and at various time points post-dose (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a stabilizer (e.g., sodium metabisulfite) to prevent degradation of levodopa.

-

Centrifuge the blood samples to separate the plasma.

Bioanalysis:

-

Analyze the plasma samples for etilevodopa and levodopa concentrations using a validated LC-MS/MS or HPLC method.

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using non-compartmental analysis.

Comparative Bioavailability Data

Clinical studies have compared the pharmacokinetic profiles of etilevodopa and standard levodopa.

Table 3: Comparative Pharmacokinetic Parameters of Levodopa Following Administration of Etilevodopa/Carbidopa vs. Levodopa/Carbidopa in Patients with Parkinson's Disease

| Parameter | Etilevodopa/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) |

| Levodopa Tmax (mean) | ~30 minutes | 54 minutes |

| Levodopa Cmax (mean) | 2.3 - 2.7 µg/mL (Significantly greater than levodopa tablets) | 2.3 - 2.7 µg/mL |

| Levodopa AUC (0-45 min) | Significantly greater than levodopa administration | - |

| Levodopa AUC (0-1 hour) | Significantly greater than levodopa tablets | - |

| Levodopa AUC (0-2 hours) | Significantly greater than levodopa tablets | - |

Data from a study by Djaldetti et al. (2003)[3]

Mechanism of Action and Metabolic Pathways

Hydrolysis and Absorption

The primary metabolic pathway for etilevodopa is its rapid hydrolysis in the duodenum by non-specific intestinal esterases to yield levodopa and ethanol.[3] The liberated levodopa is then available for absorption.

Caption: Hydrolysis of Etilevodopa in the Duodenum.

Intestinal Transport of Levodopa

Once etilevodopa is converted to levodopa, its absorption across the intestinal epithelium is mediated by specific amino acid transporters.

Caption: Levodopa Transport Across Intestinal Enterocytes.

Conclusion

This compound demonstrates enhanced solubility and a more rapid absorption profile compared to standard levodopa, leading to a faster onset of therapeutic levodopa concentrations in plasma. While clinical trials did not ultimately show superiority in improving motor fluctuations in all patient populations, the principles behind its design remain a valuable case study in prodrug strategies for overcoming the physicochemical limitations of parent drug molecules. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working on improving the delivery and efficacy of challenging drug candidates.

References

In Vivo Metabolism of Etilevodopa Hydrochloride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Etilevodopa hydrochloride, the ethyl ester prodrug of levodopa, was developed to enhance the pharmacokinetic profile of levodopa, the cornerstone therapy for Parkinson's disease. Its increased solubility and faster gastric transit compared to standard levodopa were intended to provide a more rapid and reliable onset of therapeutic action. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, detailing its conversion to levodopa and the subsequent metabolic fate of levodopa. The document includes a summary of key pharmacokinetic data, detailed experimental protocols for in vivo analysis, and visualizations of the metabolic pathways and experimental workflows.

Introduction

Levodopa (L-DOPA) remains the most effective symptomatic treatment for Parkinson's disease. However, its therapeutic efficacy can be hampered by pharmacokinetic challenges, including poor solubility, erratic absorption, and extensive presystemic metabolism.[1] this compound was designed as a more soluble prodrug to bypass some of these limitations.[2] In vivo, etilevodopa is not the active compound but serves as a transport moiety that is rapidly converted to levodopa. This guide focuses on the metabolic processes that govern this conversion and the subsequent pathways of levodopa metabolism.

Primary Metabolism of this compound

The core metabolic event for etilevodopa in vivo is its rapid hydrolysis to levodopa and ethanol. This conversion is not mediated by cytochrome P450 enzymes but by non-specific esterases.

-

Site of Metabolism: The hydrolysis of etilevodopa occurs predominantly in the gastrointestinal tract, specifically the duodenum.[2] It passes through the stomach largely unchanged before being metabolized in the small intestine.[2][3]

-

Enzymatic Activity: Non-specific esterases present in the intestinal tract are responsible for the cleavage of the ethyl ester bond.[2]

-

Metabolic Products: The hydrolysis yields levodopa, the pharmacologically active compound, and ethanol.

-

Systemic Exposure: Due to this rapid and efficient hydrolysis in the gut, plasma levels of intact etilevodopa are typically negligible following oral administration.[3]

The metabolic conversion of etilevodopa to levodopa is depicted in the pathway diagram below.

Secondary Metabolism: The Fate of Levodopa

Once formed, levodopa is absorbed and undergoes the same well-documented metabolic pathways as standard levodopa preparations. The primary routes of peripheral metabolism are decarboxylation and O-methylation, which are often inhibited to increase the central bioavailability of levodopa.

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts levodopa to dopamine. This occurs both peripherally and centrally. Peripheral conversion is undesirable as it can cause side effects and reduces the amount of levodopa reaching the brain. For this reason, etilevodopa is typically co-administered with an AADC inhibitor such as carbidopa.[2]

-

O-methylation: Catechol-O-methyltransferase (COMT) metabolizes levodopa to 3-O-methyldopa (3-OMD). This is a significant metabolic pathway, and COMT inhibitors can be used to further increase the bioavailability of levodopa.

The major metabolic pathways of levodopa are illustrated in the following diagram.

Quantitative Pharmacokinetic Data

Clinical studies have demonstrated that etilevodopa administration leads to a more rapid appearance of levodopa in the plasma compared to standard levodopa formulations. The following tables summarize key pharmacokinetic parameters from a pivotal open-label, randomized, crossover study in patients with Parkinson's disease.[2]

Table 1: Levodopa Time to Maximum Plasma Concentration (tmax) Following Administration of Etilevodopa and Standard Levodopa

| Treatment Group | Mean Levodopa tmax (minutes) |

| Etilevodopa/Carbidopa Swallowed Tablets | ~30 |

| Etilevodopa/Carbidopa Tablets in Water | ~30 |

| Etilevodopa Oral Solution with Carbidopa | ~30 |

| Standard Levodopa/Carbidopa Tablets | 54 |

Data sourced from Djaldetti et al., 2003.[2]

Table 2: Levodopa Maximum Plasma Concentration (Cmax) Following Administration of Etilevodopa and Standard Levodopa

| Treatment Group | Mean Levodopa Cmax (µg/mL) |

| Etilevodopa/Carbidopa Swallowed Tablets | 2.3 - 2.7 (Significantly greater than standard Levodopa) |

| Etilevodopa/Carbidopa Tablets in Water | 2.3 - 2.7 |

| Etilevodopa Oral Solution with Carbidopa | 2.3 - 2.7 |

| Standard Levodopa/Carbidopa Tablets | 2.3 - 2.7 |

Data sourced from Djaldetti et al., 2003.[2]

Table 3: Levodopa Area Under the Curve (AUC) Following Administration of Etilevodopa and Standard Levodopa

| Time Interval | Comparison |

| 0 - 45 minutes | Plasma levodopa AUC was significantly greater after all three modes of etilevodopa administration compared to standard levodopa.[2] |

| 0 - 1 hour | Levodopa AUC was significantly greater following administration of etilevodopa/carbidopa swallowed tablets than following standard levodopa/carbidopa tablets.[2] |

| 0 - 2 hours | Levodopa AUC was significantly greater following administration of etilevodopa/carbidopa swallowed tablets than following standard levodopa/carbidopa tablets.[2] |

Data sourced from Djaldetti et al., 2003.[2]

Experimental Protocols

The following sections describe representative methodologies for conducting an in vivo pharmacokinetic study of this compound.

Clinical Study Design

A typical study to evaluate the pharmacokinetics of etilevodopa would involve an open-label, randomized, crossover design.[2]

-

Subjects: Patients with Parkinson's disease experiencing motor fluctuations.

-

Treatments: Single doses of different etilevodopa/carbidopa formulations (e.g., swallowed tablets, tablets dissolved in water, oral solution) and a standard levodopa/carbidopa tablet as a comparator.[2]

-

Washout Period: An adequate washout period between treatment arms is necessary.

-

Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at specified intervals post-administration (e.g., up to 240 minutes) to characterize the plasma concentration-time profile of levodopa.[2]

Blood Sample Processing and Storage

-

Anticoagulant: Blood should be collected in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

-

Stabilization: To prevent ex vivo degradation of levodopa, a stabilizing solution (e.g., a mixture of antioxidants like sodium metabisulfite and a chelating agent) should be added immediately after collection.

-

Centrifugation: Plasma is separated by centrifugation at approximately 1500 x g for 10 minutes at 4°C.

-

Storage: The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.

Bioanalytical Method: HPLC with UV or MS/MS Detection

The quantification of levodopa in plasma is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with either ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.[4][5][6]

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 200 µL aliquot of plasma, add an internal standard (e.g., methyldopa).[4]

-

Add a precipitating agent, such as perchloric acid or methanol, to precipitate plasma proteins.[4][6]

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an injection vial for analysis.

-

-

Chromatographic Conditions (Representative): [4]

-

HPLC System: A standard HPLC system with a pump, autosampler, and detector.

-

Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB C18, 5 µm).[4]

-

Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic modifier (e.g., 20 mM KH2PO4 at pH 2.5 and methanol in a 95:5 v/v ratio).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV detection at 230 nm.[4] For higher sensitivity and selectivity, MS/MS detection can be used, monitoring specific precursor-to-product ion transitions for levodopa and the internal standard.[5][6]

-

-

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of levodopa to the internal standard against the nominal concentration of the calibration standards.

-

The concentration of levodopa in the study samples is determined by interpolating their peak area ratios from the calibration curve.

-

Pharmacokinetic parameters (Cmax, tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis.

-

The workflow for a typical pharmacokinetic study is visualized below.

Conclusion

The in vivo metabolism of this compound is a rapid and efficient process dominated by its hydrolysis to levodopa in the small intestine. This conversion mechanism underlies its pharmacokinetic advantage of a shortened time to maximum levodopa concentration. For researchers and drug development professionals, understanding this primary metabolic step, along with the well-established subsequent pathways of levodopa metabolism, is crucial for the design and interpretation of clinical trials and the development of future levodopa prodrugs. The methodologies outlined in this guide provide a framework for the accurate in vivo assessment of etilevodopa and similar compounds.

References

- 1. Pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

Etilevodopa Hydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilevodopa hydrochloride, the ethyl ester prodrug of levodopa, was developed to address some of the pharmacokinetic challenges associated with standard levodopa therapy in Parkinson's disease, particularly the "delayed on" and "no-on" phenomena.[1][2] By increasing the solubility of levodopa in the acidic environment of the stomach, etilevodopa was designed for more rapid and consistent absorption from the small intestine.[3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound. It includes a summary of key preclinical and clinical data, detailed experimental methodologies, and visualizations of relevant pathways and workflows. While showing promise in early pharmacokinetic studies, larger clinical trials ultimately did not demonstrate a significant clinical advantage over standard levodopa therapy, leading to the discontinuation of its development.[4]

Introduction

Levodopa remains the most effective symptomatic treatment for Parkinson's disease. However, its poor solubility and reliance on a saturable transport mechanism for absorption can lead to erratic pharmacokinetic and pharmacodynamic responses, especially in patients with advanced disease.[5] These challenges manifest as motor fluctuations, such as "wearing-off," "delayed on," and "no-on" periods, which significantly impact the quality of life of patients.[6][7]

This compound was rationally designed as a prodrug to overcome the solubility limitations of levodopa.[3] As the ethyl ester of levodopa, it exhibits enhanced solubility in acidic conditions, allowing it to dissolve in the stomach and pass more readily into the duodenum, the primary site of levodopa absorption.[2][3] In the neutral pH of the small intestine, it is rapidly hydrolyzed by non-specific esterases to release levodopa and ethanol.[3][8] This was hypothesized to lead to a faster onset of action and more reliable therapeutic effects.

Synthesis and Characterization

This compound can be synthesized through several methods, primarily involving the esterification of levodopa with ethanol.

Synthesis Methods

Three primary methods for the synthesis of etilevodopa have been described:

-

Esterification with Ethanol Catalyzed by Dry HCl Gas: This method involves the direct esterification of 3-hydroxy-L-tyrosine (L-DOPA) with ethanol in the presence of dry hydrogen chloride gas as a catalyst.[8]

-

Esterification using Thionyl Chloride (SOCl2) in Hot Ethanol: An alternative method utilizes thionyl chloride in hot ethanol to facilitate the esterification of L-DOPA.[8]

-

Enzymatic Hydroxylation of L-tyrosine Ethyl Ester: This method employs mushroom tyrosinase in a phosphate buffer to enzymatically hydroxylate L-tyrosine ethyl ester to form etilevodopa.[8]

General Experimental Protocol for Synthesis (via Esterification)

This is a generalized protocol based on patent literature and may require optimization.

-

Reaction Setup: Suspend L-DOPA in anhydrous ethanol in a reaction vessel equipped with a magnetic stirrer and a gas inlet.

-

Acidification: Bubble dry hydrogen chloride gas through the suspension while maintaining the temperature at a controlled level (e.g., 0-10 °C).

-

Reaction: Allow the reaction to proceed with continuous stirring for several hours until the esterification is complete, as monitored by a suitable analytical technique (e.g., thin-layer chromatography).

-

Isolation: Remove the excess ethanol and HCl under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield crystalline this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action and Metabolism

The therapeutic action of this compound is predicated on its in vivo conversion to levodopa, which then serves as a precursor to dopamine in the brain.

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Etilevodopa - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current management of motor fluctuations in patients with advanced Parkinson's disease treated chronically with levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Waiting for ON: a major problem in patients with Parkinson disease and ON/OFF motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Portico [access.portico.org]

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Etilevodopa Hydrochloride

These application notes provide a comprehensive overview and detailed protocols for the analytical determination of Etilevodopa Hydrochloride using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are based on established and validated methods for the closely related compound, Levodopa, and serve as a robust starting point for the development and validation of specific assays for this compound in research, quality control, and drug development settings.

Introduction

Etilevodopa is the ethyl ester prodrug of Levodopa, a cornerstone in the treatment of Parkinson's disease. As a prodrug, Etilevodopa is designed to have improved pharmacokinetic properties compared to Levodopa. Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug substances, pharmaceutical formulations, and for monitoring its stability. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used, sensitive, and specific technique for this purpose.

This document details recommended HPLC conditions, sample preparation procedures, and validation parameters based on analogous methods for Levodopa.

HPLC Methodologies for Analysis

Several RP-HPLC methods have been successfully employed for the analysis of Levodopa and its combinations, which can be adapted for this compound. The core principle involves separation on a C18 stationary phase with a mobile phase typically consisting of an aqueous buffer and an organic modifier.

Recommended Chromatographic Conditions

The following tables summarize various chromatographic conditions reported for the analysis of Levodopa, which are suitable starting points for this compound method development.

Table 1: HPLC Chromatographic Conditions - Method 1 (Isocratic)

| Parameter | Value |

| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[1] |

| Mobile Phase | 0.1% Orthophosphoric acid buffer and Acetonitrile (95:5 v/v)[1] |

| Flow Rate | 1.2 mL/min[1] |

| Detection Wavelength | 282 nm[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 30°C[1] |

| Run Time | 10 min[2] |

Table 2: HPLC Chromatographic Conditions - Method 2 (Isocratic)

| Parameter | Value |

| Column | Ace C18 (250 x 4.6 mm, 5 µm)[3][4] |

| Mobile Phase | 50 mM KH2PO4 (pH 2.3)[3][4] |

| Flow Rate | 1.2 mL/min[3][4] |

| Detection Wavelength | 280 nm[3][4] |

| Injection Volume | 20 µL[4] |

| Column Temperature | 30°C[4] |

Table 3: HPLC Chromatographic Conditions - Method 3 (Gradient)

| Parameter | Value |

| Column | Luna C18 (250 x 4.6 mm, 5 µm)[5] |

| Mobile Phase A | 0.03 M Potassium phosphate buffer (pH 3.2) with 0.5% triethylamine and 35 mM tetrabutylammonium hydrogen sulphate: Acetonitrile (95:5 v/v)[5] |

| Mobile Phase B | 0.03 M Potassium phosphate buffer (pH 3.2) : Acetonitrile (50:50 v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection Wavelength | 280 nm[5] |

| Injection Volume | Not Specified |

| Column Temperature | Not Specified |

Method Validation Parameters

The following table summarizes typical validation parameters for HPLC methods used for Levodopa, which should be established during the validation of a method for this compound.

Table 4: Summary of Method Validation Parameters

| Parameter | Levodopa | Carbidopa (for reference) |

| Linearity Range | 50-300 µg/mL[1] | 12.5-75 µg/mL[1] |

| 25-125 µg/mL[3][4] | 6.25-31.25 µg/mL[3][4] | |

| Correlation Coefficient (r²) | > 0.999[1][3] | > 0.999[3] |

| Accuracy (% Recovery) | 100.17%[1] | 100.05%[1] |

| 99.75%[3][4] | 99.55%[3][4] | |

| Intra-day Precision (%RSD) | 0.57%[1] | 0.43%[1] |

| LOD | 0.70 µg/mL[3][4] | 1.31 µg/mL[3][4] |

| LOQ | 2.13 µg/mL[3][4] | 3.96 µg/mL[3][4] |

Experimental Protocols

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).

-

Sonicate for 15 minutes to dissolve the standard completely.[6]

-

Allow the solution to cool to room temperature and dilute to the mark with the same diluent. Mix well.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the expected linear range (e.g., 10-200 µg/mL).

Preparation of Sample Solutions (from Pharmaceutical Formulation)

-

Tablet Powder Preparation: Weigh and finely powder not fewer than 20 tablets.

-

Sample Stock Solution: Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask.

-

Add approximately 70% of the flask volume with diluent and sonicate for 30 minutes to ensure complete extraction of the drug.[5]

-

Cool the solution to room temperature and dilute to the mark with the diluent.

-

Sample Solution for Injection: Filter a portion of the sample stock solution through a 0.45 µm nylon or PVDF syringe filter before injection into the HPLC system.

System Suitability

Before starting the analysis, the HPLC system should be equilibrated with the mobile phase. A system suitability test must be performed to ensure the system is operating correctly.

-

Inject the standard solution five or six times.

-

Calculate the following parameters:

-

Tailing Factor: Should be ≤ 2.0.

-

Theoretical Plates: Should be > 2000.

-